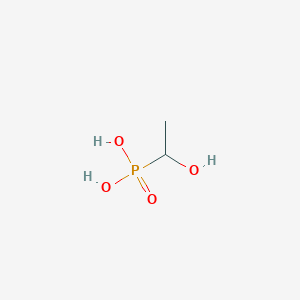

Phosphonic acid, (1-hydroxyethyl)-

Vue d'ensemble

Description

Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure . Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates and bisphosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .

Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .

Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . The structures of the complexes revealed that the two phosphonic acid groups and the hydroxyl group of HEDP each provide one O atom to coordinate with the Ca ion to form a stable three-coordinate configuration under alkaline conditions .

Chemical Reactions Analysis

Phosphonic acids are capable of undergoing a variety of chemical reactions. For example, they can undergo heterolytic bond breaking, which can generate reactive free radical species .

Physical And Chemical Properties Analysis

Phosphonic acid exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Applications De Recherche Scientifique

Bioactive Properties and Drug Pro-drug Applications

Phosphonic acid functional groups are utilized for their bioactive properties in drug and pro-drug formulations. They target bone diseases and are designed for supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens, showcasing their versatility in medical and biological applications (Sevrain et al., 2017).

Biosynthetic Pathways

Research reveals that despite the structural differences among phosphonic acid compounds, their biosynthetic routes often include a common intermediate, 2-hydroxyethyl-phosphonate. This discovery is significant for understanding the evolution of phosphonate biosynthetic pathways and could lead to the development of new phosphonate-based natural products (Shao et al., 2008).

Synthesis Techniques

The synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids represents an efficient methodology, illustrating the chemical versatility and the potential for creating targeted molecules for specific applications, such as bone diseases treatment (Egorov et al., 2011).

Hydrophosphonylation of Aldehydes

The asymmetric hydrophosphonylation of aldehydes with phosphonates is a direct method for synthesizing enantioenriched α-hydroxy phosphonates, showcasing the importance of phosphonic acids in organic synthesis and their applications in creating biologically active compounds (Suyama et al., 2010).

Dental Applications

Novel dental monomers containing phosphonic acid groups have been developed for use in dental adhesives, demonstrating phosphonic acid's critical role in enhancing adhesion to dental hard tissues. These monomers show potential for improving dental restoration longevity and performance (Altin et al., 2014).

Industrial Wastewater Treatment

Phosphonates' removal from industrial wastewater is crucial for environmental protection. Studies on the precipitation/flocculation methods show effectiveness in phosphonate removal, highlighting the importance of phosphonic acids in environmental engineering and wastewater management (Rott et al., 2017).

Surface/Interface Properties Control

Phosphonic acids are increasingly utilized for controlling surface and interface properties in various applications, from electronic devices to biomaterials. Their ability to modify inorganic substrates effectively demonstrates their significant potential in materials science (Guerrero et al., 2013).

Safety And Hazards

Orientations Futures

Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . They are also utilized in agriculture as herbicides or fungicides, and in medicinal chemistry, including antiviral and antibacterial applications . Ongoing research is exploring further potential uses of this compound .

Propriétés

IUPAC Name |

1-hydroxyethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBURELSAUHPHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522043 | |

| Record name | (1-Hydroxyethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Hydroxyethyl)phosphonic acid | |

CAS RN |

20188-02-7 | |

| Record name | (1-Hydroxyethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

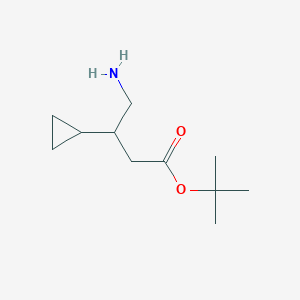

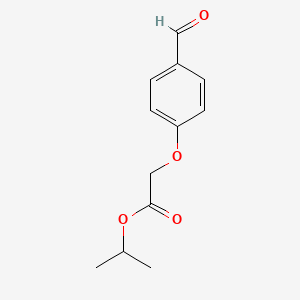

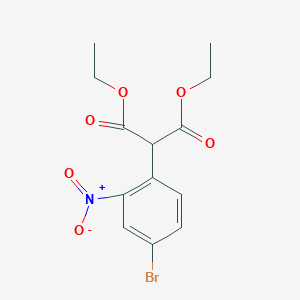

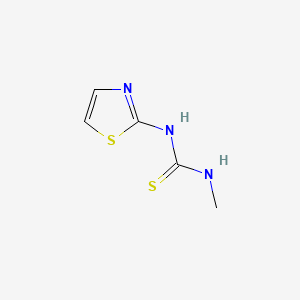

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)